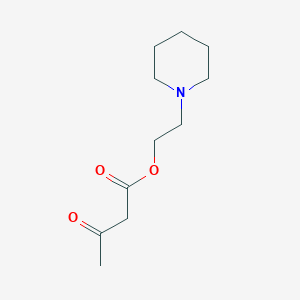

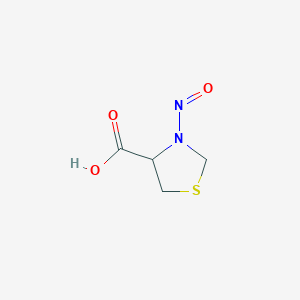

N-Nitrosothiazolidine-4-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

NTCA can be synthesized through the reaction of L-thioproline with sodium nitrite at specific conditions, including a pH of 2 and a temperature of 37 degrees Celsius. This process is characterized and verified through methods such as mass spectrometry, infrared spectroscopy, and 1H-nuclear magnetic resonance spectroscopy, providing insights into its molecular structure and chemical properties (Lin & Gruenwedel, 1990).

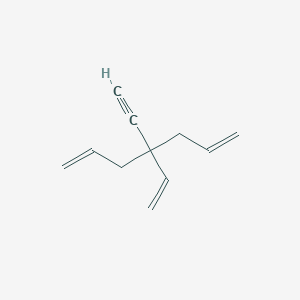

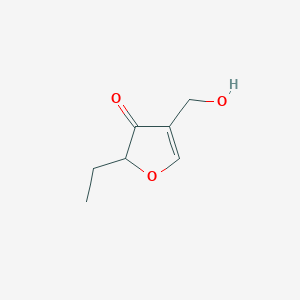

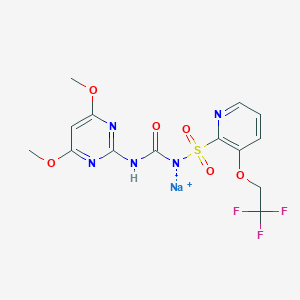

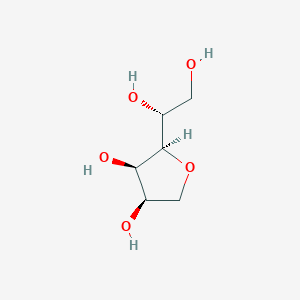

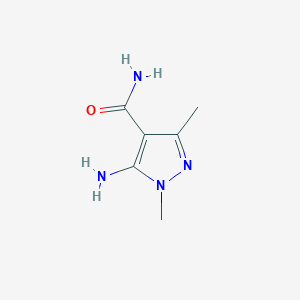

Molecular Structure Analysis

The molecular structure of NTCA has been explored using various spectroscopic techniques. These investigations offer detailed information on its molecular configuration, contributing to a deeper understanding of its chemical behavior and interaction potential.

Chemical Reactions and Properties

NTCA's chemical reactions and properties have been studied, with findings indicating that it may undergo specific reactions under certain conditions. For example, NTCA has been discussed in the context of its potential carcinogenicity and the comparison with other nitrosamines, such as N-nitrosothiazolidine, highlighting its chemical reactivity and potential health implications (Rosenkranz & Klopman, 1987).

Physical Properties Analysis

The physical properties of NTCA, such as solubility, melting point, and stability, have been characterized through various analytical methods. These properties are crucial for understanding how NTCA behaves in different environments and conditions.

Chemical Properties Analysis

The chemical properties of NTCA, including its reactivity with other compounds and its stability under various conditions, have been a subject of research. Studies have focused on its mutagenic and cytotoxic properties, revealing that NTCA exhibits low cytotoxicity and does not significantly affect DNA synthesis, RNA, and protein synthesis at concentrations up to 3 mM, providing insights into its biological interactions and potential health impacts (Lin & Gruenwedel, 1990).

Aplicaciones Científicas De Investigación

Presence in Human Urine : NTCA is a newly identified N-nitroso compound found in human urine. It may be useful for monitoring exposure to precursors like formaldehyde and nitrate/nitrite compounds (Ohshima et al., 1983).

Carcinogenic Potential : While NTCA is predicted to be non-carcinogenic, its relative N-nitrosothiazolidine (NTHZ) is predicted to be carcinogenic. NTCA might metabolize into NTHZ (Rosenkranz & Klopman, 1987).

Dietary Influence : Ascorbic acid intake can inhibit gastric nitrosation, suggesting diets high in ascorbic acid could reduce gastric formation of N-nitroso compounds, even if ascorbic acid isn't consumed simultaneously with precursors (Helser et al., 1991).

Bacterial Formation in Stomach : Bacteria can increase intragastric formation of NTCA in conditions like omeprazole-induced achlorhydria in rats (Calmels et al., 1991).

Exposure Through Smoking : Smokers tend to excrete higher levels of NTCA than nonsmokers, highlighting a link with cigarette smoking (Ohshima et al., 2004).

Presence in Cured Meats : NTCA is found in smoked bacon and other cured meats, raising concerns about dietary exposure to N-nitroso compounds (Massey et al., 1985).

Mutagenicity and Cytotoxicity : NTCA shows low cytotoxicity and no mutagenicity in certain test systems, suggesting its presence in humans and food might be of little importance for its oncogenic properties (Lin & Gruenwedel, 1990).

Risk of Gastric Cancer : Urinary levels of NTCA are associated with increased risk of gastric cancer, particularly linked to alcohol and preserved meat consumption (Xu et al., 2015).

Propiedades

IUPAC Name |

3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLMHMRNPVACGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1)N=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016082 | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N-Nitrosothiazolidine-4-carboxylic acid | |

CAS RN |

88381-44-6, 86594-16-3 | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993DMQ1GJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)